4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate
Description
4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate is a synthetic organic compound featuring a substituted indole core linked to a butan-1-amine chain and a 4-methylphenyl group at the indole’s 2-position. The oxalate counterion enhances its crystallinity and stability, making it suitable for pharmacological studies. The compound’s structure combines an aromatic indole scaffold with a flexible aliphatic amine chain, a design motif common in receptor-targeted ligands (e.g., dopamine receptors) .
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)-1H-indol-3-yl]butan-1-amine;oxalic acid |
InChI |
InChI=1S/C19H22N2.C2H2O4/c1-14-9-11-15(12-10-14)19-17(7-4-5-13-20)16-6-2-3-8-18(16)21-19;3-1(4)2(5)6/h2-3,6,8-12,21H,4-5,7,13,20H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
NZDNQBZDEFCGIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCCCN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The subsequent steps involve the introduction of the butan-1-amine side chain and the methylphenyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, often using palladium-catalyzed cross-coupling methods.
Scientific Research Applications
4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate has a wide range of scientific research applications:
Biology: The compound’s indole core makes it a valuable tool in studying biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate involves its interaction with specific molecular targets. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, apoptosis, and immune responses .
Comparison with Similar Compounds
Notes
Oxalate Counterion : The oxalate ion improves crystallinity and may modulate pharmacokinetics by altering ionization states .
Research Gaps : Direct pharmacological data (e.g., receptor affinity, toxicity) for the target compound are absent in the provided evidence, necessitating further experimental validation.
Indole Scaffold : The indole core is a privileged structure in drug discovery, with demonstrated roles in serotonin and dopamine receptor modulation .
Biological Activity
4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate, also known as 4-(2-P-tolyl-1H-indol-3-yl)butylamine oxalate, is a compound belonging to the indole class, which is recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings.
- Molecular Formula : C21H24N2O4
- Molar Mass : 368.43 g/mol
- CAS Number : [Not provided in the sources]
Antimicrobial Activity
Recent studies have demonstrated that compounds derived from indole structures exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Table 1: Antimicrobial Efficacy of Indole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | TBD |
| Indole derivative 3k | MRSA | 0.98 μg/mL |
| Indole derivative 3b | S. aureus | 3.90 μg/mL |
The indole derivatives have been assessed for their ability to inhibit biofilm formation, which is crucial for the pathogenicity of bacteria like S. aureus .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it exhibits antiproliferative effects on various cancer cell lines. For instance, compounds similar to this compound have shown preferential suppression of rapidly dividing cancer cells compared to non-tumor fibroblasts.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 (lung cancer) | TBD |
| Compound B | MCF7 (breast cancer) | TBD |
Research indicates that indole derivatives can interfere with cellular pathways involved in cancer cell proliferation and apoptosis .
The biological activities of this compound are thought to arise from its interaction with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : The compound may bind to receptors that regulate growth and survival pathways in cancer cells.
Molecular docking studies are often employed to elucidate these interactions further, providing insights into the binding affinities and potential mechanisms of action .
Case Studies
Several studies have highlighted the potential of indole derivatives in clinical applications:
- Study on MRSA : A recent investigation found that an indole derivative exhibited a low MIC against MRSA, suggesting that it could be developed into a therapeutic agent for treating resistant infections .
- Anticancer Research : Another study reported significant antiproliferative activity against multiple cancer cell lines, indicating the compound's potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
